REACTION_CXSMILES
|
Br[C:2]1[CH:3]=[C:4]([CH:7]=[C:8]([N+:12]([O-:14])=[O:13])[C:9]=1[O:10][CH3:11])[C:5]#[N:6].O.[C:16](B(O)O)([CH3:18])=[CH2:17].C(=O)([O-])[O-].[K+].[K+]>C(COC)OC.[Pd].C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1>[C:16]([C:2]1[CH:3]=[C:4]([CH:7]=[C:8]([N+:12]([O-:14])=[O:13])[C:9]=1[O:10][CH3:11])[C:5]#[N:6])([CH3:18])=[CH2:17] |f:3.4.5,7.8.9.10.11|
|
Name
|
|
Quantity
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6.26 g
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Type
|
reactant
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Smiles
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BrC=1C=C(C#N)C=C(C1OC)[N+](=O)[O-]
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Name
|
|
Quantity
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61 mL
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Type
|
solvent
|
Smiles
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C(OC)COC
|
Name
|
|
Quantity
|
16 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
6.28 g
|
Type
|
reactant
|
Smiles
|
C(=C)(C)B(O)O
|
Name
|
|
Quantity
|
10.1 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
0.281 g
|
Type
|
catalyst
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Smiles
|
[Pd].C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
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Type
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CUSTOM
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Details
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stirred at this temperature overnight under nitrogen
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The resulting mixture was heated
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Type
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TEMPERATURE
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Details
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to reflux
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Type
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CONCENTRATION
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Details
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The reaction mixture was then concentrated
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Type
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ADDITION
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Details
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diluted with water
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Type
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EXTRACTION
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Details
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extracted with ethyl acetate (3×)
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Type
|
WASH
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Details
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The combined organics were washed with brine
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Type
|
DRY_WITH_MATERIAL
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Details
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dried over sodium sulfate
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Type
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FILTRATION
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Details
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filtered
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Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue was purified by flash column chromatography
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Type
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WASH
|
Details
|
eluting with 1 column volume of hexanes
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Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
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Smiles
|
C(=C)(C)C=1C=C(C#N)C=C(C1OC)[N+](=O)[O-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |